molecular formula C16H18ClN5O2 B2894123 2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol CAS No. 890894-90-3

2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol

Cat. No.: B2894123
CAS No.: 890894-90-3
M. Wt: 347.8
InChI Key: RZLWFNVQILUQJR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic heterocyclic core. The structure includes a 3-chloro-4-methylphenyl substituent at position 1 of the pyrazole ring and an azanediyl-linked diethanol group at position 4 of the pyrimidine ring.

Properties

IUPAC Name

2-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c1-11-2-3-12(8-14(11)17)22-16-13(9-20-22)15(18-10-19-16)21(4-6-23)5-7-24/h2-3,8-10,23-24H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLWFNVQILUQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN5O2C_{16}H_{20}ClN_5O_2, with a molecular weight of approximately 353.82 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a chloro-methylphenyl group and diethanolamine moiety. This unique configuration suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study evaluated the anticancer activity of related pyrazolo compounds in vitro against human cancer cell lines. The results demonstrated that these compounds could inhibit cell growth with IC50 values ranging from 10 to 30 µM, indicating moderate to strong anticancer activity depending on the specific structure and substituents present.

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. In one notable study, derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL for some derivatives.

Compound Target Pathogen MIC (µg/mL)
Derivative AS. aureus0.12
Derivative BC. albicans0.49

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, pyrazolo derivatives have demonstrated anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Findings:
In vitro studies revealed that certain derivatives inhibited inducible nitric oxide synthase (iNOS) expression significantly, thereby reducing inflammation markers in cellular models.

The biological activities of 2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammation.
  • Interference with Cell Signaling Pathways: These compounds may disrupt signaling pathways such as NF-kB and MAPK pathways, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is a significant aspect of their anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues and their distinguishing features:

Compound Name Substituents/R-Groups Molecular Weight Key Properties/Applications Evidence ID
2,2'-((1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol 3-Cl-4-MePh, diethanol 362.36* Enhanced solubility, potential kinase inhibition
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide 3-Cl-4-MePh, acetohydrazide 342.78 Hydrazide-based bioactivity
4-[(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol 6-Cl, 1-Me, 4-aminophenol 291.71 Phenolic group for H-bonding
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone, fluoroaryl, amino-methyl 579.1 Anticancer (kinase inhibition)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone 3,5-dimethylpyrazole, methanone 447.48 Pharmacological screening (unspecified)

*Calculated based on formula from .

Key Observations :

  • Solubility: The diethanol group in the target compound likely increases water solubility compared to analogues with hydrophobic substituents (e.g., chromenone in or methanone in ).
  • Synthetic Complexity: Compounds with fused heterocycles (e.g., thieno[3,2-d]pyrimidine in ) require multi-step syntheses, whereas the diethanol derivative may be synthesized via simpler condensation routes .

Pharmacological and Physicochemical Properties

  • Melting Points: Analogues like the chromenone derivative () exhibit higher melting points (228–230°C) due to rigid aromatic systems, while the target compound’s diethanol moiety may lower its melting point .
  • Bioavailability: The diethanol group’s polarity may improve oral absorption compared to less polar analogues like the methanesulfonylphenyl derivative in .

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